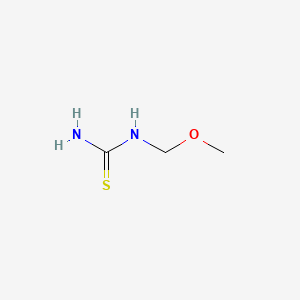
Thiourea, (methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, (methoxymethyl)- is an organosulfur compound characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms and a methoxymethyl group. This compound is structurally similar to thiourea, with the addition of a methoxymethyl substituent, which can significantly alter its chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiourea, (methoxymethyl)- can be synthesized through various methods. One common approach involves the reaction of methoxymethylamine with thiophosgene or its less toxic substitutes . Another method includes the reaction of methoxymethylamine with isothiocyanates . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods: Industrial production of thiourea derivatives often involves large-scale reactions using readily available starting materials. For example, the reaction of methoxymethylamine with carbon disulfide in the presence of a catalyst can produce thiourea, (methoxymethyl)- efficiently . This method is favored for its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Thiourea, (methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Thiourea, (methoxymethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiourea, (methoxymethyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress.
Enzyme Inhibition: Thiourea derivatives can inhibit enzymes such as peroxidases, affecting metabolic pathways.
Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Thiourea: Structurally similar but lacks the methoxymethyl group.
Urea: Contains a carbonyl group (C=O) instead of a thiocarbonyl group (C=S).
Selenourea: Similar structure with selenium replacing sulfur.
Uniqueness: Thiourea, (methoxymethyl)- is unique due to the presence of the methoxymethyl group, which enhances its reactivity and broadens its range of applications compared to other thiourea derivatives .
Propiedades
Número CAS |
51604-43-4 |
|---|---|
Fórmula molecular |
C3H8N2OS |
Peso molecular |
120.18 g/mol |
Nombre IUPAC |
methoxymethylthiourea |
InChI |
InChI=1S/C3H8N2OS/c1-6-2-5-3(4)7/h2H2,1H3,(H3,4,5,7) |
Clave InChI |
VHHBCZRHMHRNTP-UHFFFAOYSA-N |
SMILES canónico |
COCNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)

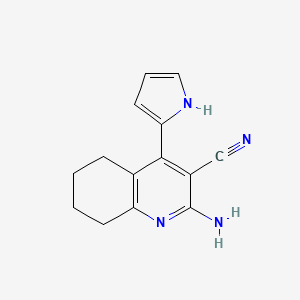
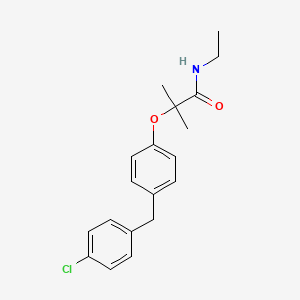
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)

![4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)](/img/structure/B13804739.png)
![N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide](/img/structure/B13804745.png)
![(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl acetate](/img/structure/B13804758.png)
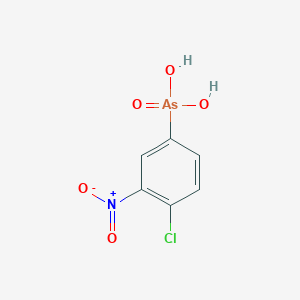
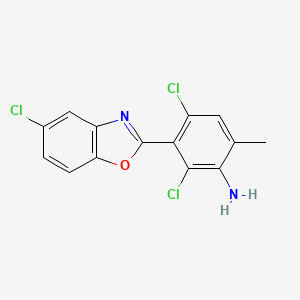
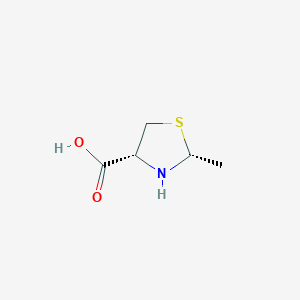
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)

